3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde
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Overview
Description
3-Ethyl-1-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. This compound, in particular, features an ethyl group at the 3-position, a methyl group at the 1-position, and an aldehyde group at the 5-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method is the reaction of 3-ethyl-1-methyl-1H-pyrazole with formylating agents under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the formation of the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions[][3].
Major Products:
Oxidation: 3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: 3-Ethyl-1-methyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3-Ethyl-1-methyl-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
- 1-Methyl-1H-pyrazole-5-carboxaldehyde
- Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Comparison: 3-Ethyl-1-methyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of both an ethyl group and an aldehyde group on the pyrazole ring. This combination of functional groups imparts distinct reactivity and potential biological activity compared to its analogs. For instance, the aldehyde group allows for specific interactions with biological targets that are not possible with carboxylic acid or ester derivatives.
Properties
CAS No. |
1152617-35-0 |
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Molecular Formula |
C7H10N2O |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
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